molecular formula C14H13N3O2S2 B11442749 N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 443105-20-2

N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B11442749
CAS No.: 443105-20-2
M. Wt: 319.4 g/mol
InChI Key: QQCYDNXUZGPTAL-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of benzothiadiazole derivatives with sulfonamide groups. One common method includes the reaction of 2-aminothiophenol with benzyl chloride and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

443105-20-2

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C14H13N3O2S2/c1-17(10-11-6-3-2-4-7-11)21(18,19)13-9-5-8-12-14(13)16-20-15-12/h2-9H,10H2,1H3

InChI Key

QQCYDNXUZGPTAL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=NSN=C32

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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